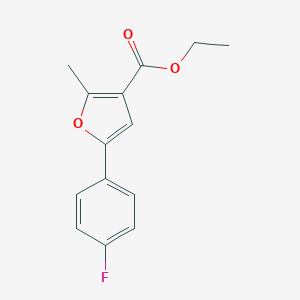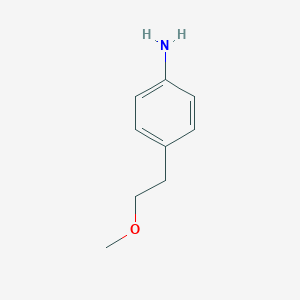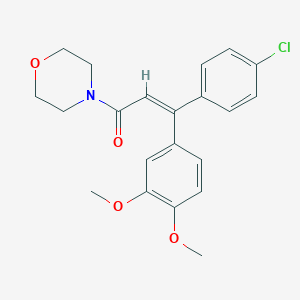
Dimethomorph
Übersicht
Beschreibung
Dimethomorph is a systemic fungicide belonging to the cinnamic acid derivative group. It is primarily used to control diseases caused by oomycetes, such as downy mildew and late blight, in various crops including grapes, potatoes, and vegetables . The compound is known for its ability to disrupt fungal cell wall formation, making it an effective tool in agricultural disease management .
Wissenschaftliche Forschungsanwendungen
Dimethomorph has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of fungicidal action and to develop new fungicides with improved efficacy.
Biology: Employed in studies investigating the effects of fungicides on plant pathogens and their resistance mechanisms.
Medicine: Research on the potential use of this compound and its derivatives in treating fungal infections in humans and animals.
Industry: Widely used in agriculture to protect crops from fungal diseases, thereby improving yield and quality.
Wirkmechanismus
Target of Action
Dimethomorph is a systemic morpholine fungicide . Its primary target is the sterol (ergosterol) synthesis in fungi . Ergosterol is a vital component of fungal cell membranes, and its inhibition disrupts the integrity and function of these membranes .
Mode of Action
This compound inhibits the formation of oomycete cell walls . It interacts with its target, the ergosterol synthesis pathway, by inhibiting the conversion of lanosterol to ergosterol . This inhibition disrupts the cell wall membrane, leading to the decomposition of the sporangium wall and inducing pathogen death .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol synthesis pathway . By inhibiting this pathway, this compound prevents the formation of ergosterol, a critical component of fungal cell membranes. This disruption leads to the breakdown of the cell wall and ultimately results in the death of the pathogen .
Pharmacokinetics (ADME Properties)
It is known that this compound is a systemic fungicide , which suggests that it is absorbed and distributed throughout the plant to provide protection against fungal pathogens.
Result of Action
The molecular and cellular effects of this compound’s action result in the death of the pathogen. By inhibiting ergosterol synthesis, this compound disrupts the integrity of the fungal cell wall, leading to the decomposition of the sporangium wall and the death of the pathogen . In human cells, specifically Jurkat T cells, this compound has been shown to have potential immunotoxicity, even at low concentrations .
Safety and Hazards
Dimethomorph may be harmful if swallowed and is suspected of damaging fertility and the unborn child . It is toxic to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and avoid contacting with skin and eye . Use personal protective equipment and ensure adequate ventilation .
Biochemische Analyse
Biochemical Properties
Dimethomorph is a member of the morpholine group of fungicides . It interacts with various enzymes and proteins, disrupting fungal cell wall formation . This interaction inhibits the growth of fungi, making this compound an effective fungicide.
Cellular Effects
This compound has been shown to have effects on human Jurkat T cells, indicating potential immunotoxicity . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves disruption of fungal cell wall formation . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to degrade rapidly in taro fields, with residues of the fungicide falling below the limit of quantitation within 14 days post-application . This indicates the product’s stability and degradation over time.
Dosage Effects in Animal Models
In animal models, this compound has been shown to be relatively non-toxic when administered acutely . At high doses (1000 mg/kg/day), decreased body weight gain was observed in both male and female rats .
Metabolic Pathways
This compound is involved in metabolic pathways that disrupt fungal cell wall formation . It interacts with enzymes that contribute to these pathways, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound, when applied as a foliar spray, penetrates the leaf surface and is translocated within the leaf, providing protectant action against plant pathogenic Phytophthora species and a number of downy mildew diseases of fruit, vegetables, and potatoes .
Subcellular Localization
Given its mode of action, it is likely to be localized in areas where it can effectively disrupt fungal cell wall formation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Dimethomorph is synthesized using 4-chloro-3,4-dimethoxybenzophenone and N-acetylmorpholine as raw materials. The reaction involves the use of a copper and vanadium compound catalyst as an alkaline catalyst, which enables a high synthesis yield of over 93% . The process typically involves dissolving the reactants in a suitable solvent, followed by filtration and evaporation to obtain the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The industrial process also includes steps for purification and quality control to meet regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions: Dimethomorph undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions involving this compound typically occur at the aromatic ring, where substituents can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Conditions for substitution reactions often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Vergleich Mit ähnlichen Verbindungen
- Flumorph
- Pyrimorph
- Iprovalicarb
- Benthiavalicarb
- Mandipropamid
- Valifenalate
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dimethomorph involves the reaction of two main starting materials, namely, 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol and 2,6-dimethylphenol. The reaction involves several steps including protection, alkylation, deprotection, and oxidation to yield the final product.", "Starting Materials": [ "4-(4-chlorophenyl)-2-methyl-3-butene-2-ol", "2,6-dimethylphenol", "Sodium hydride", "Methyl iodide", "Hydrochloric acid", "Sodium hydroxide", "Sodium nitrite", "Copper sulfate", "Sodium acetate", "Acetic acid", "Hydrogen peroxide" ], "Reaction": [ "Protection of 2,6-dimethylphenol with methyl iodide and sodium hydride to form 2,6-dimethylphenyl methyl ether", "Alkylation of 4-(4-chlorophenyl)-2-methyl-3-butene-2-ol with 2,6-dimethylphenyl methyl ether using hydrochloric acid and sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol", "Deprotection of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)butan-2-ol using sodium hydroxide to form 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol", "Oxidation of 4-(4-chlorophenyl)-2-(2,6-dimethylphenoxy)but-3-en-2-ol with sodium nitrite, copper sulfate, and sodium acetate in acetic acid to form Dimethomorph", "Purification and isolation of Dimethomorph" ] } | |
| Systemic fungicide with good protectant, curative and antisporulant activity. Inhibits the formation of the oomycete fungal cell wall. Only the Z-isomer is intrinsically active, but, because of rapid interconversion of isomers in the light, it has no advantage over the E-isomer in practice. | |
CAS-Nummer |
110488-70-5 |
Molekularformel |
C21H22ClNO4 |
Molekulargewicht |
387.9 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C21H22ClNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 |
InChI-Schlüssel |
QNBTYORWCCMPQP-UHFFFAOYSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C(=C\C(=O)N2CCOCC2)/C3=CC=C(C=C3)Cl)OC |
SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)Cl)OC |
Color/Form |
Colorless to grey crystalline powder |
Dichte |
Bulk density: 1318 kg/cu m (20 °C) |
melting_point |
127-148 °C MP: 125-149 °C |
| 110488-70-5 | |
Physikalische Beschreibung |
Colorless odorless solid; [Merck Index] |
Piktogramme |
Environmental Hazard |
Haltbarkeit |
Hydrolytically and thermally stable under normal conditions. Stable for >5 years in the dark. The (E)- and (Z)-isomers are interconverted in sunlight. |
Löslichkeit |
In water (mg/L at 20 °C): 81.1 at pH 4; 49.2 at pH 7; 41.8 at pH 9 Solubility (g/L at 20 deg ): acetone 50; toluene 20; methanol 20; dichloromethane 500 Solubility in n-hexane 0.11; methanol 39; ethyl acetate 48.3; toluene 49.5; acetone 100; dichloromethane (all for E,Z, in g/L) Solubility of z-isomer (g/L, 20-23 °C): acetone, 16.3; cyclohexanone, 27; dichloromethane, 315; dimethylformamide, 165; n-hexane, 0.036; methanol, 7.5; toluene, 10.5' ethyl acetate 8.4. Solublity of e-isomer: In acetone, 84.1; dimethylformamide, 272; n-hexane, 0.076; toluene 39.0; dichloromethane 296; ethyl acetate 39.9; methanol 31.5 |
Synonyme |
4-(3-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)acryloyl)morpholine dimethomorph dimethomorph, (E)- dimethomorph, (E)-isomer dimethomorph, (Z)- dimethomorph, (Z)-isome |
Dampfdruck |
0.00000001 [mmHg] Vapor pressure: (E)-isomer 9.7X10-4 mPa; (Z) isomer 1.0X10-3 mPa (both at 25 °C) 7.39X10-6 mm Hg at 25 °C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

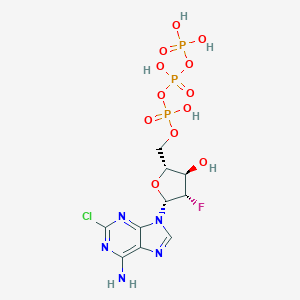
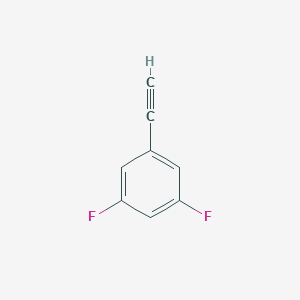
![3,3,11-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B118629.png)
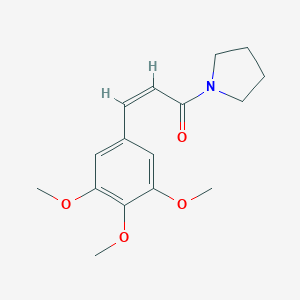

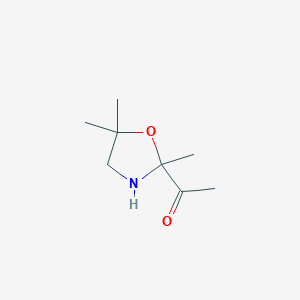
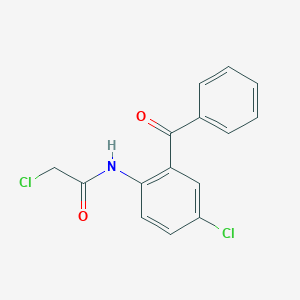
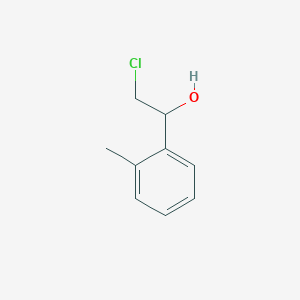
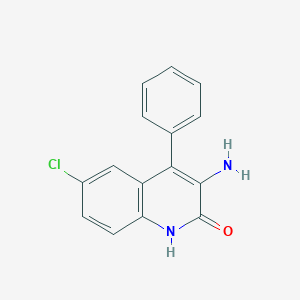
![Tert-butyl 8-hydroxy-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B118655.png)
![1-(Benzo[d][1,3]dioxol-5-yl)butan-1-one](/img/structure/B118660.png)
